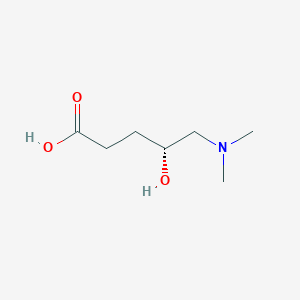![molecular formula C12H15F3N2O B15158597 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine CAS No. 676560-28-4](/img/structure/B15158597.png)
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is a chemical compound that features a cyclohexylamine core with a trifluoromethyl-substituted pyridine ring attached via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable nucleophile to introduce the ether linkage. This can be achieved through a nucleophilic substitution reaction using a cyclohexanol derivative under basic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group. This can be done using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and amine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in various applications.
Wirkmechanismus
The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amine group can form hydrogen bonds or electrostatic interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A related compound with similar trifluoromethyl and amine functionalities.
2-(Trifluoromethyl)pyridine: Lacks the amine group but shares the trifluoromethyl-substituted pyridine core.
Cyclohexylamine: Contains the cyclohexylamine core but lacks the trifluoromethyl-pyridine moiety.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is unique due to the combination of its trifluoromethyl-substituted pyridine ring and cyclohexylamine core. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
676560-28-4 |
|---|---|
Molekularformel |
C12H15F3N2O |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexan-1-amine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2 |
InChI-Schlüssel |
PSKDPLYVBXKMIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


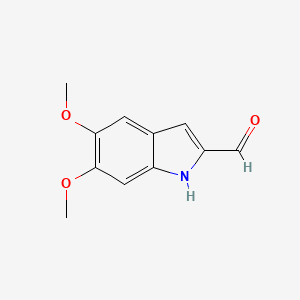
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
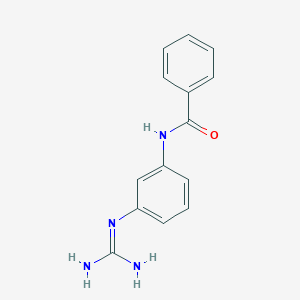
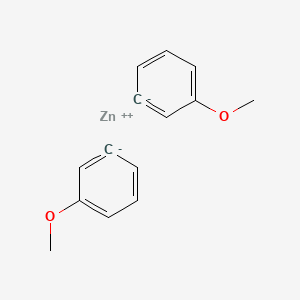
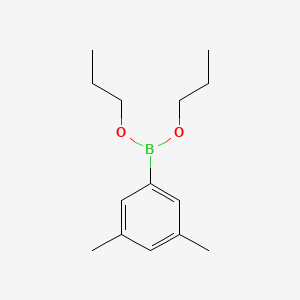

![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
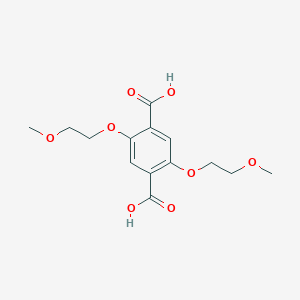


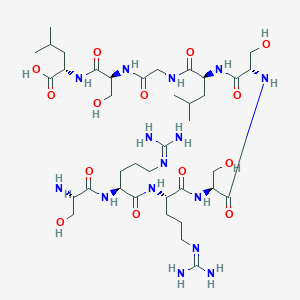
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
